

Robustness and Ruggedness Parameters for Tofisopam HPLC

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Compound Focus: Tofisopam

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The table below summarizes key variable parameters and acceptance criteria for robustness and ruggedness testing, based on validated RP-HPLC methods.

Parameter Category	Specific Variable	Typical Conditions / Variations	Acceptance Criteria
Chromatographic Conditions	Mobile Phase Composition	± 2-3% absolute change in organic ratio (e.g., 90:10 → 88:12) [1]	%RSD of peak area/retention time < 2% [1]
	Mobile Phase pH	± 0.1 or 0.2 units [2]	Consistent peak shape, no significant retention time shift
	Flow Rate	± 0.1 mL/min [2]	%RSD of peak area/retention time < 2%
	Column Temperature	± 2-5°C [2]	%RSD of peak area/retention time < 2%

Parameter Category	Specific Variable	Typical Conditions / Variations	Acceptance Criteria
	Wavelength Detection	$\pm 1-2$ nm (e.g., from 238 nm) [1]	%RSD of peak area < 2%
Ruggedness (Operational/Environmental)	Different Analyst	Analysis performed by multiple scientists [1]	%RSD between analysts < 2% [1]
	Different Instruments	Analysis performed on different HPLC systems [1]	%RSD between instruments < 2%
	Different Days	Analysis performed on different days [1]	%RSD between days < 2%
	Different Columns	Same type of column from different batches or brands	Consistent selectivity and resolution

Experimental Protocol for Testing

A systematic approach to robustness testing involves deliberately altering method parameters and evaluating their impact on system suitability.

Define the Scope and Method Parameters

Begin by documenting the standard HPLC conditions for **Tofisopam**. An example of a validated method is [1]:

- **Column:** Hypersil C18 (250 mm x 4.6 mm, 5 μ m)
- **Mobile Phase:** 0.1% Orthophosphoric acid in Water : Methanol (10:90, v/v)
- **Flow Rate:** 1.0 mL/min
- **Detection Wavelength:** 238 nm
- **Injection Volume:** 20 μ L
- **Column Temperature:** Ambient

Select and Vary Critical Parameters

Identify and deliberately vary the parameters listed in the table above. A **Design of Experiments (DoE)** approach is recommended for efficiently studying multiple factors and their interactions simultaneously [2]. For example, a full factorial design can be used to test combinations of mobile phase composition, flow rate, and temperature.

Prepare and Analyze Samples

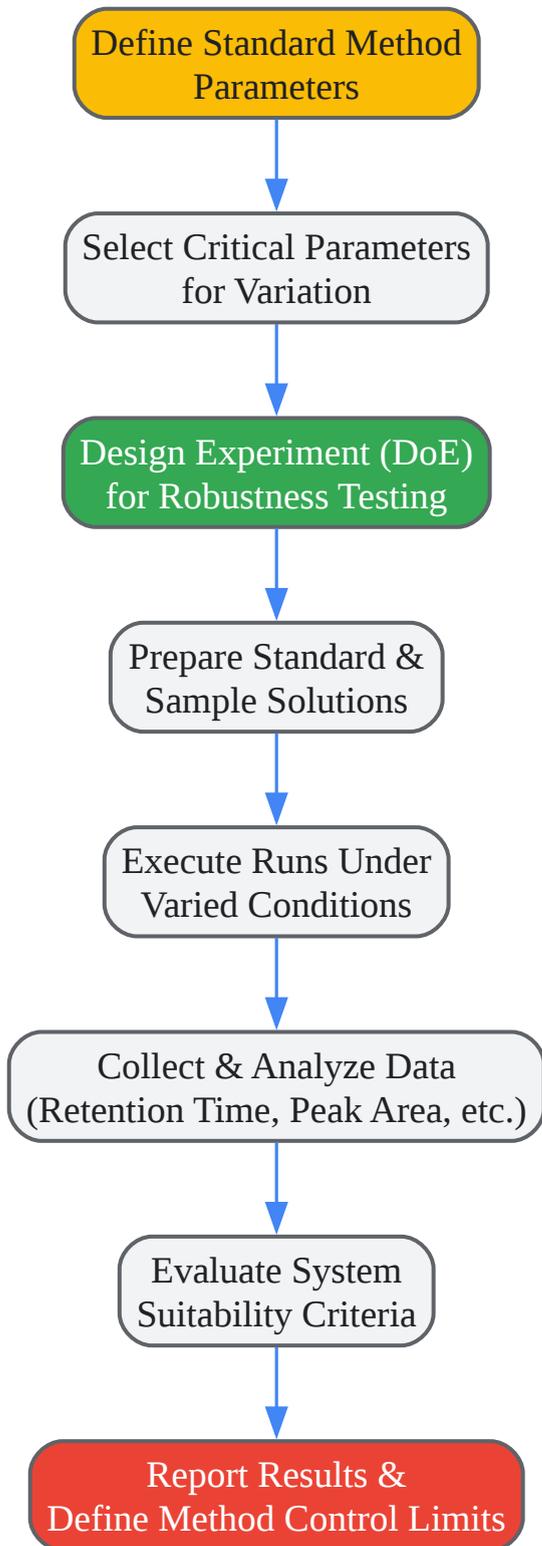
- **Standard Solution:** Prepare a stock solution of **Tofisopam** reference standard to achieve a concentration within the linear range (e.g., 50 µg/mL) [1].
- **Sample Solution:** Prepare a test sample from a pharmaceutical formulation (e.g., extract from a powdered tablet).
- **Analysis:** Inject the standard and sample solutions in triplicate under each set of varied conditions.

Evaluate System Suitability

For each variation, calculate and compare the following system suitability parameters against the predefined acceptance criteria [1]:

- **Retention Time:** Should be consistent.
- **Theoretical Plates (Column Efficiency):** Should be above a minimum threshold (e.g., >2000).
- **Tailing Factor:** Should be within a specified range (e.g., ≤ 2.0).
- **Peak Area and Height:** %RSD should be less than 2% for replicated injections.

The workflow below summarizes the logical sequence of a robustness and ruggedness study.



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Frequently Asked Questions (FAQs)

Q1: What is the core difference between robustness and ruggedness in an HPLC method?

- **A1: Robustness** evaluates the method's reliability when small, deliberate changes are made to **chromatographic parameters** (like mobile phase pH or flow rate) within a single laboratory. **Ruggedness** assesses the method's reproducibility when **operational or environmental factors** change, such as different analysts, instruments, or days, often across multiple laboratories [1].

Q2: My Tofisopam peak is showing tailing during robustness testing when I change the mobile phase pH. What could be the cause?

- **A2:** Peak tailing often indicates secondary interactions of the analyte with the stationary phase. **Tofisopam** may contain ionizable groups sensitive to pH changes.
 - **Troubleshooting Steps:**
 - **Verify pH Range:** Ensure the selected pH variations are within the stable range for your C18 column.
 - **Adjust Buffering:** Use a buffer with sufficient capacity to maintain the intended pH. For the 0.1% Orthophosphoric acid buffer, confirm its effective buffering range.
 - **Consider Column Chemistry:** If tailing persists, test columns from different manufacturers or with different bonding chemistries (e.g., end-capped C18).

Q3: The retention time of Tofisopam is shifting significantly with minor changes in organic solvent percentage. How can I improve method robustness?

- **A3:** Significant retention shifts suggest the method is operating close to a "critical region" where small changes have large effects.
 - **Troubleshooting Steps:**
 - **Re-optimize Mobile Phase:** Use a systematic DoE approach to find a mobile phase composition where the retention factor (k) of **Tofisopam** is less sensitive to minor fluctuations [2].
 - **Control Temperature:** Implement precise column temperature control, as the solvent strength of organic modifiers can be temperature-dependent.
 - **Equilibration Time:** Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.

Q4: How do I handle an out-of-specification (OOS) result during routine analysis that might be linked to method robustness?

- **A4:** If an OOS result is suspected to be method-related, initiate an investigation.
 - **Action Plan:**
 - **Repeat the Analysis:** Re-inject the original sample solution to rule out an instrument transient error.

- **Test with a Fresh Standard:** Prepare and inject a fresh standard solution to verify system suitability and analyst technique.
- **Check Method Parameters:** Audit the instrument method set-up against the validated parameters to ensure no inadvertent changes (e.g., wrong wavelength, flow rate).
- **Systematic Troubleshooting:** Follow the guidance in the workflow diagram to systematically check the most critical parameters one by one.

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References

1. Analytical Method Development and Validation of ... [rjptonline.org]
2. 10 Important Tips to Develop a Robust Test Method ... [app.scientist.com]

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